molecular formula C20H20N4O4 B11175024 2-amino-5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-amino-5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11175024
M. Wt: 380.4 g/mol
InChI Key: KFCCBKOVBDWYMH-UHFFFAOYSA-N
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Description

2-amino-5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and material science. The compound features a benzodioxole moiety, which is often associated with biological activity, and a tetrahydropyrimidoquinoline core, which is a versatile scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of Benzodioxole Ring: The benzodioxole ring is synthesized by cyclization of catechol with dichloromethane under basic conditions.

    Condensation Reaction: The benzodioxole derivative is then condensed with an appropriate aldehyde or ketone to form an intermediate.

    Cyclization and Amination: The intermediate undergoes cyclization and amination reactions to form the tetrahydropyrimidoquinoline core.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to its specific combination of the benzodioxole and tetrahydropyrimidoquinoline moieties, which confer distinct electronic and biological properties. This uniqueness makes it a valuable compound for targeted drug design and material science applications .

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

2-amino-5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C20H20N4O4/c1-20(2)6-10-15(11(25)7-20)14(9-3-4-12-13(5-9)28-8-27-12)16-17(22-10)23-19(21)24-18(16)26/h3-5,14H,6-8H2,1-2H3,(H4,21,22,23,24,26)

InChI Key

KFCCBKOVBDWYMH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Origin of Product

United States

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